Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide
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Overview
Description
Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is a quaternary ammonium compound with a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group. This compound is known for its surfactant properties, making it useful in various applications, including detergents, disinfectants, and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide typically involves the quaternization of dodecyl-dimethylamine with 2-(2-methylprop-2-enoyloxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent product quality and reduces the reaction time .
Chemical Reactions Analysis
Types of Reactions
Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Major Products
Substitution Reactions: The major products are typically the substituted quaternary ammonium compounds.
Polymerization: The major products are polymers with varying molecular weights depending on the reaction conditions.
Scientific Research Applications
Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and disrupt their integrity. This leads to increased permeability and potential cell lysis . The quaternary ammonium group interacts with negatively charged components of the cell membrane, leading to its disruption .
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate: Similar in structure but contains a sulfonate group instead of an iodide.
N-(2-(Methacryloyloxy)ethyl)-N,N-dimethyldodecan-1-aminium bromide: Similar in structure but contains a bromide group instead of an iodide.
Uniqueness
Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is unique due to its combination of a long hydrophobic chain and a hydrophilic quaternary ammonium group, making it an effective surfactant with a wide range of applications. Its iodide group also imparts specific reactivity that can be exploited in various chemical reactions .
Properties
Molecular Formula |
C20H40INO2 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C20H40NO2.HI/c1-6-7-8-9-10-11-12-13-14-15-16-21(4,5)17-18-23-20(22)19(2)3;/h2,6-18H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
SCWZDSRWPGRHAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
Origin of Product |
United States |
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